![molecular formula C16H13ClFNO3S2 B2452081 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034257-39-9](/img/structure/B2452081.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . The compound you mentioned seems to be a derivative of benzo[b]thiophene, with additional functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for your compound were not found, benzo[b]thiophene derivatives are often synthesized through palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including Buchwald–Hartwig amination .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, and NMR data can be determined experimentally .Scientific Research Applications
Solution-Processable Organic Semiconductors
Recent research explores solution-processable organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives. These compounds, such as 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene and 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, offer potential for efficient charge transport in electronic devices .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that benzothiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties . This suggests that the compound may interact with multiple targets within the cell.
Mode of Action
Benzothiophene derivatives are known to interact with various cellular targets, leading to changes in cellular function . For instance, some benzothiophene derivatives have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Biochemical Pathways
Given the lack of specific information about this compound, it’s difficult to summarize the exact biochemical pathways it affects. Based on the known activities of benzothiophene derivatives, it’s likely that this compound could affect pathways related to inflammation, cancer progression, microbial growth, and oxidative stress .
Pharmacokinetics
Benzothiophene derivatives are generally known for their high lipid solubility and shorter biological half-lives . These properties could potentially enhance the bioavailability of the compound, allowing it to effectively reach its cellular targets.
Result of Action
Given the known activities of benzothiophene derivatives, it’s likely that this compound could have anti-inflammatory, anticancer, antimicrobial, and antioxidant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBLOCIFINDXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide |
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